Benzyl N-[4-(2-aminoethyl)phenyl]carbamate

PNMT inhibition catecholamine biosynthesis enzymology

Sourcing bifunctional aryl carbamate building blocks with orthogonal protection often forces a choice between synthetic flexibility and documented bioactivity. Benzyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS 1139884-44-8) resolves this: - Orthogonal Cbz group enables hydrogenolytic deprotection (H₂/Pd-C) without disturbing Boc, allyl, or other acid-labile groups, streamlining complex multi-step sequences. - Documented PNMT inhibition (Ki = 1.11 × 10⁶ nM) provides a validated SAR starting point for catecholamine biosynthesis probe design. - Sharp melting point (151-153 °C) and XLogP3 of 2.3 ensure reliable quality control and predictable chromatographic behavior for purification and analytical reference use.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 1139884-44-8
Cat. No. B581302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[4-(2-aminoethyl)phenyl]carbamate
CAS1139884-44-8
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCN
InChIInChI=1S/C16H18N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12,17H2,(H,18,19)
InChIKeyKNEJBNSHORSFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate Profile


Benzyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS 1139884-44-8) is an aryl carbamate derivative (C₁₆H₁₈N₂O₂, MW 270.33) that integrates a benzyl carbamate (Cbz) protecting group with a free primary amine side chain . This bifunctional architecture confers a dual role: the Cbz group provides predictable orthogonality in multistep syntheses, while the aminoethyl motif has been explicitly characterized for inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) (Ki = 1.11 × 10⁶ nM) [1]. The compound is commercially available with a documented melting point of 151-153 °C .

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate: Substitution Risk


Substitution with generic Cbz-protected amines (e.g., Cbz-ethylenediamine) or alternative 4-(2-aminoethyl)phenyl carbamates (e.g., Boc-, allyl-, or phenylcarbamate variants) introduces substantial risk. These analogs diverge critically in three dimensions: (1) Protection Group Orthogonality: The Cbz group imposes distinct hydrogenolytic deprotection requirements (H₂/Pd-C) that are incompatible with other protecting group strategies [1]; (2) Chain Length and pKa: The ethylene spacer between the aryl ring and the terminal amine governs both the basicity of the free amine (pKa 13.73) and its spatial relationship to the carbamate carbonyl, a key determinant of reactivity in subsequent coupling or cyclization steps ; and (3) Enzyme Binding: The specific combination of benzyl carbamate and 4-aminoethylphenyl moieties is essential for interaction with the PNMT active site, as demonstrated by the compound's reported Ki value [2]. Generic substitution would compromise synthetic fidelity and invalidate any structure-activity relationship (SAR) established with this precise scaffold.

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate: Quantitative Evidence


PNMT Inhibitory Activity

The target compound exhibits measurable inhibition of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis [1]. In an in vitro radiochemical assay using bovine PNMT, Benzyl N-[4-(2-aminoethyl)phenyl]carbamate demonstrated a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This contrasts with the class-level baseline for benzyl N-phenylcarbamates, which typically show negligible PNMT inhibition and are primarily associated with cholinesterase inhibition (e.g., rivastigmine) [2]. The documented activity, albeit weak, establishes a distinct biological profile not shared by close structural analogs.

PNMT inhibition catecholamine biosynthesis enzymology

Cbz vs. Boc Deprotection Orthogonality

The benzyl carbamate (Cbz) group on the target compound is cleaved under specific hydrogenolytic conditions (H₂, Pd-C), whereas the commonly used tert-butyl carbamate (Boc) analog (CAS 457631-44-6) requires acidic deprotection (e.g., TFA) [1][2]. This fundamental difference in deprotection chemistry provides a defined orthogonal strategy for sequential functional group manipulation in multistep syntheses, enabling selective unveiling of amines in the presence of other acid- or base-labile functionalities .

multistep synthesis protecting group chemistry orthogonality

Lipophilicity Comparison

The target compound (XLogP3 = 2.3) exhibits higher predicted lipophilicity compared to its Boc-protected analog (XLogP3 ≈ 1.8, based on C13H20N2O2) and its allyl-protected analog (XLogP3 ≈ 1.5, based on C12H14N2O2) [1]. This difference in lipophilicity is expected to influence solubility, membrane permeability, and chromatographic behavior (e.g., reversed-phase HPLC retention time), making the target compound a distinct entity for separation and formulation studies .

logP solubility physicochemical properties

Melting Point Characterization

The target compound has a reported melting point of 151-153 °C . This well-defined solid-state property provides a simple and reliable method for identity confirmation and purity assessment during receipt, storage, and use, differentiating it from many closely related analogs that are often supplied as oils or have less well-characterized physical properties . This feature directly supports routine laboratory quality control without requiring advanced analytical instrumentation.

analytical chemistry quality control melting point

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate Use Cases


PNMT Inhibitor Probe Development

This compound serves as a characterized starting point for developing PNMT inhibitors due to its documented Ki value (1.11 × 10⁶ nM) [1]. Researchers can use this data to establish baseline structure-activity relationships (SAR) and design derivative libraries aimed at improving potency and selectivity for studying catecholamine biosynthesis pathways. The compound's commercial availability and defined physicochemical properties facilitate rapid procurement and initial screening.

Orthogonally Protected Intermediate Synthesis

The Cbz protecting group enables a hydrogenolytic deprotection strategy (H₂/Pd-C) that is orthogonal to the acid-labile Boc group [2]. This property makes the compound an ideal building block for constructing complex, multifunctional molecules, such as peptide conjugates or advanced pharmaceutical intermediates, where sequential and selective amine unveiling is required. The defined lipophilicity (XLogP3 = 2.3) also guides purification strategy selection (e.g., reversed-phase chromatography) .

Reference Standard for Analytical Methods

The compound's sharp melting point (151-153 °C) and well-defined molecular properties (MW 270.33, C₁₆H₁₈N₂O₂) make it suitable for use as a reference standard in analytical chemistry. It can be employed to calibrate HPLC and LC-MS systems for monitoring reactions involving aryl carbamate intermediates or for developing purity assays for related substances. The combination of a Cbz chromophore and a free primary amine allows for dual detection modes (UV and MS/MS or fluorescence derivatization).

CNS-Targeted Probe Scaffold

The compound's predicted lipophilicity (XLogP3 = 2.3) positions it favorably for crossing biological membranes, a prerequisite for developing central nervous system (CNS) probes. While its intrinsic PNMT activity is low, the scaffold can be functionalized via the free amine to enhance target engagement and potency. This provides a modular platform for designing and synthesizing novel chemical probes aimed at CNS targets, where its physicochemical profile offers an advantage over more polar analogs.

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